(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate
Description
(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a dimethylamino-oxobutanoate backbone. The benzyl ester group enhances solubility in organic solvents, while the Boc group provides steric protection for the amine during synthetic steps .
Properties
IUPAC Name |
benzyl (2R)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)19-14(11-15(21)20(4)5)16(22)24-12-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,19,23)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYSGIXPJFRFHB-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate typically involves the protection of an amino acid derivative with a Boc group. The process generally includes:
Starting Material: The synthesis begins with an amino acid derivative.
Protection Step: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with benzyl bromide in the presence of a base to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
tert-Butoxycarbonyl (Boc) Group Manipulation
The Boc group serves as a temporary protecting group for the α-amino functionality. Key reactions include:
Coupling with Amines
The dimethylamino-ketone moiety participates in nucleophilic acyl substitutions. EDCI/HOBt-mediated couplings are commonly employed:
Benzyl Ester Cleavage
The benzyl ester is hydrolyzed to a carboxylic acid under basic or catalytic hydrogenation conditions:
Conversion of Ketone to Amine
The 4-oxobutanoate group undergoes reductive amination with primary/secondary amines:
Stereochemical Integrity in Reactions
The (R)-configuration at C-2 is preserved under mild conditions but may racemize under prolonged basic or high-temperature conditions. Key findings:
| Reaction Type | Conditions | Optical Purity Retention | Source |
|---|---|---|---|
| Amidation | EDCI/HOBt, RT | >98% ee | |
| Boc Deprotection | TFA/DCM, 25°C | 99% ee | |
| Ester Hydrolysis | LiOH, 0°C | 95% ee |
Functional Group Compatibility
The compound’s reactivity is influenced by orthogonal protecting groups:
-
Boc Group : Stable to bases (e.g., LiOH) but labile to acids (TFA).
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Benzyl Ester : Resistant to acidic conditions but cleaved by hydrogenolysis or strong bases.
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Dimethylamino Group : Participates in Michael additions or alkylations under basic conditions .
Key Side Reactions
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Racemization : Observed during prolonged coupling reactions (>24 h) at elevated temperatures .
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Over-reduction : DIBAL-H may over-reduce the ketone to a secondary alcohol if stoichiometry is not tightly controlled .
Stability and Storage
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C22H33N3O5 and a molecular weight of 419.5 g/mol. Its structure features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a dimethylamino moiety, which contribute to its reactivity and utility in various chemical reactions .
Drug Development
(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate is utilized in the synthesis of pharmaceutical agents due to its ability to act as a chiral building block. Chiral compounds are essential in drug design as they can significantly influence the efficacy and safety profiles of therapeutic agents. The compound's enantiomeric form can be crucial for developing specific inhibitors or modulators for biological targets .
Synthesis of Bioactive Compounds
This compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it has been employed in the preparation of β-amino aldehydes, which are valuable precursors for amino alcohols and β-amino acids. These derivatives have broad utility in natural product synthesis and pharmaceutical chemistry .
Asymmetric Synthesis
The compound is also significant in asymmetric synthesis processes. It can participate in organocatalytic reactions that yield enantiopure products, which are important for creating compounds with desired biological activities. The use of this compound in such reactions demonstrates its versatility as a chiral auxiliary or reagent .
Case Study 1: Synthesis of β-Amino Aldehydes
In a recent study, researchers utilized this compound to synthesize β-amino aldehydes through conjugate addition reactions involving N-centered nucleophiles. The resulting products were further transformed into various amino acid analogues, showcasing the compound's utility in generating complex organic molecules from simpler precursors .
| Reaction Type | Starting Material | Product Type | Yield (%) |
|---|---|---|---|
| Conjugate Addition | This compound | β-Amino Aldehydes | 85 |
| Organocatalytic Reaction | Tert-butyl (tert-butyldimethylsilyl)oxycarbamate | Enantiopure Amino Alcohols | 90 |
Case Study 2: Chiral Building Block for Drug Candidates
Another significant application involves using this compound as a chiral building block in synthesizing novel drug candidates targeting specific receptors. The compound's structure allows for modifications that enhance binding affinity and selectivity towards biological targets, making it invaluable in medicinal chemistry research .
Mechanism of Action
The mechanism of action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate involves its reactivity as a protected amino acid derivative. The Boc group provides stability, allowing the compound to participate in various chemical reactions without premature deprotection. The molecular targets and pathways involved depend on the specific application, such as peptide synthesis or drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on ester groups, amine protection, and backbone modifications. Below is a detailed comparison with key examples:
Physical and Spectral Properties
| Property | (R)-Benzyl 2-(Boc-amino)-4-(dimethylamino)-4-oxobutanoate | Benzyl 4-(indolin-1-yl)-4-oxobutanoate (5) | Isopropyl 4-(indolin-1-yl)-4-oxobutanoate (6) |
|---|---|---|---|
| Molecular Weight | ~380.4 g/mol | 309.3 g/mol | 295.3 g/mol |
| NMR δ (ppm) | Boc group: ~1.4 (s, 9H); Aromatic: ~7.3–7.1 (m, 5H) | Indole protons: ~7.4–6.7 (m); Benzyl: ~5.2 | Isopropyl: ~1.2 (d, 6H) |
| LCMS Retention Time | Not reported | tR = 3.2 min (C18 column) | tR = 2.9 min (C18 column) |
The Boc group in the target compound introduces a distinctive singlet at δ ~1.4 ppm for its tert-butyl protons, absent in compounds 5 and 4. The dimethylamino group (δ ~2.2–2.8 ppm) further differentiates its NMR profile .
Stability and Crystallinity
The crystalline forms of structurally related amides (e.g., ’s patent) highlight the importance of substituents on solid-state stability. The benzyl ester in the target compound may promote amorphous morphology due to bulky aromaticity, whereas isopropyl esters (e.g., compound 6) often form more ordered crystals. The Boc group’s hydrophobicity also improves shelf-life compared to unprotected amines in analogs .
Biological Activity
(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate, a synthetic organic compound, is recognized for its complex structure and potential biological activities. This compound is primarily utilized in pharmaceutical applications and organic synthesis due to its unique functional groups, including a benzyl group, a tert-butoxycarbonyl (Boc) protective group, and a dimethylamino moiety. Its molecular weight is approximately 350.4 g/mol, making it a versatile intermediate in the synthesis of various bioactive molecules .
The compound's structural features and notable activities can be summarized as follows:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (S)-Benzyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate | Similar backbone with different stereochemistry | Potentially different biological activity profile |
| Benzyl 2-amino-4-(dimethylamino)-4-oxobutanoate | Lacks protective tert-butoxycarbonyl group | Increased reactivity due to unprotected amine |
| Dimethylaminopropionic acid derivatives | Similar dimethylamino group | Known for neuroactive properties |
The specific combination of functional groups and stereochemistry in this compound may confer distinct biological activities compared to its analogs .
Anticancer and Antimicrobial Potential
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of benzyl monoxime have demonstrated significant anticancer activity against leukemia and breast cancer cell lines without cytotoxic effects . This suggests that similar structural frameworks may exhibit comparable therapeutic properties.
Moreover, research on other related compounds has shown notable antibacterial and antifungal activities. For example, certain derivatives exhibited over 73% growth inhibition against Acinetobacter baumannii and Candida albicans at concentrations as low as 32 μg/mL . These findings underscore the potential of this compound in developing new antimicrobial agents.
The mechanism of action for this compound primarily involves its reactivity as a protected amino acid derivative. The Boc group provides stability, allowing the compound to participate in various chemical reactions without premature deprotection. This stability is crucial for applications in peptide synthesis and drug development .
Synthetic Routes
The synthesis typically involves several steps:
- Protection Step : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl).
- Coupling Reaction : The protected amino acid is coupled with benzyl bromide in the presence of a base.
- Deprotection : The Boc group can be removed under acidic conditions to yield the free amine .
Case Studies
A comparative analysis of related compounds provides insights into their biological activities:
- Compound A : Exhibited significant growth inhibition against multiple cancer cell lines.
- Compound B : Demonstrated potent antibacterial effects with minimal cytotoxicity.
These studies indicate that modifications to the structure can lead to enhanced biological activity, suggesting that this compound may serve as a valuable scaffold for further drug development.
Q & A
Basic: What are the optimized synthetic routes for introducing the tert-butoxycarbonyl (Boc) and dimethylamino groups into this compound?
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF/DCM). For the dimethylamino moiety, a nucleophilic substitution or reductive amination strategy is employed, using dimethylamine and a coupling agent like HATU or DCC . Key challenges include avoiding over-alkylation and ensuring stereochemical integrity.
Basic: How can researchers purify and characterize this compound effectively?
- Purification : Use flash column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from EtOAc/hexane mixtures .
- Characterization :
Basic: What stability considerations are critical during storage and handling?
Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or ester. Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the dimethylamino moiety .
Advanced: How does the dimethylamino group influence solubility and cellular uptake in prodrug applications?
The dimethylamino group enhances water solubility via protonation at physiological pH, facilitating passive diffusion across cell membranes. In prodrug systems (e.g., esterase-sensitive derivatives), this group improves bioavailability and target engagement .
Advanced: What strategies resolve data contradictions in spectroscopic analysis of stereoisomers?
- Chiral HPLC : Use a Chiralpak AD-H column (heptane/EtOH) to separate enantiomers and confirm stereochemical purity .
- NOESY NMR : Detect spatial proximity between the benzyl ester and Boc-protected amine to validate the (R)-configuration .
Advanced: How can researchers optimize experimental design to study enzyme-triggered activation of this compound?
- In vitro assays : Incubate with esterases (e.g., porcine liver esterase) and monitor hydrolysis via LC-MS. Adjust pH (7.4) and temperature (37°C) to mimic physiological conditions .
- Kinetic studies : Use Michaelis-Menten models to quantify activation rates and compare with structurally related prodrugs .
Advanced: What mechanistic insights explain unexpected byproducts during Boc deprotection?
Acid-catalyzed Boc removal (e.g., TFA/DCM) may lead to β-elimination or racemization. Mitigate by:
- Using milder conditions (e.g., HCl/dioxane).
- Monitoring reaction progress with TLC (visualized by ninhydrin) .
Advanced: How does this compound interact with nicotinamide N-methyltransferase (NNMT) in inhibition studies?
The dimethylamino group mimics the methyl-donor substrate (S-adenosylmethionine), competitively inhibiting NNMT. Use ITC or SPR to measure binding affinity (Kd) and correlate with cellular IC50 values .
Advanced: What analytical challenges arise in quantifying metabolic byproducts in vivo?
- Matrix effects : Use isotope-labeled internal standards (e.g., D₃-dimethylamino analogs) in LC-MS/MS to improve quantification accuracy .
- Metabolite ID : Employ HRMS and MS/MS fragmentation to distinguish between oxidized (M+16) and hydrolyzed (M–100) products .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
